![molecular formula C25H25FN2O4 B2699135 1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634575-82-9](/img/structure/B2699135.png)
1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the compound , often involves multicomponent processes . For instance, an eco-friendly and highly efficient method for the one-pot synthesis of penta-substituted pyrrole derivatives involves a four-component reaction of pyrimidine-2,4,6(1 H,3 H,5 H)-trione 95, 1-(4-fluorophenyl)-2,2-dihydroxyethanone 96, dimethyl but-2-ynedioate, and 4-methoxyanilline .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Interactions
The compound's structural analogs have been synthesized to study molecular interactions and crystal structures, aiming to understand the morpholin ring's chair conformation and its hydrogen bonding capabilities. For example, Kaynak, Özbey, and Karalı (2013) synthesized three novel compounds to explore molecular interactions, confirming structures through X-ray crystal diffraction analysis and identifying potential groups for hydrogen bonding (Kaynak, Özbey, & Karalı, 2013).
Photophysical Properties for OLED Applications
Luo et al. (2015) designed and synthesized novel 1,8-naphthalimide derivatives for organic light-emitting device (OLED) applications, highlighting the potential of such compounds in developing standard-red light-emitting materials. Their research detailed the synthesis, molecular structure correlations, and the photophysical characteristics of these compounds, demonstrating their suitability for OLED use (Luo et al., 2015).
Luminescent Materials Development
Research into polymers containing related structural motifs has been conducted to explore their luminescent properties. Zhang and Tieke (2008) described the synthesis of polymers with the pyrrolo[3,4-c]pyrrole-1,4-dione unit, highlighting their strong fluorescence and potential for electronic applications (Zhang & Tieke, 2008).
Sensor Applications
Compounds with similar structures have been evaluated for their potential as ionophores in sensor applications. Cordaro et al. (2011) investigated a U-shaped molecule's capacity to bind metal cations, suggesting its use as an ionophore for sensor purposes, underscoring the versatility of these compounds in detecting and measuring chemical species (Cordaro et al., 2011).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6,7-dimethyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-15-13-19-20(14-16(15)2)32-24-21(23(19)29)22(17-3-5-18(26)6-4-17)28(25(24)30)8-7-27-9-11-31-12-10-27/h3-6,13-14,22H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZTCFKBQKAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
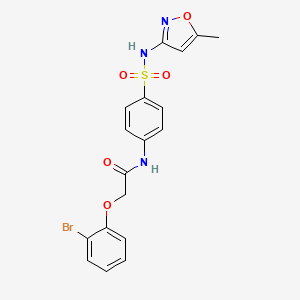
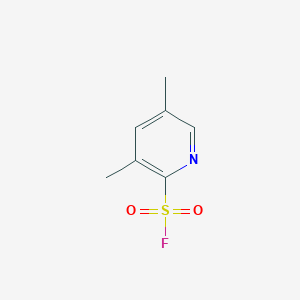
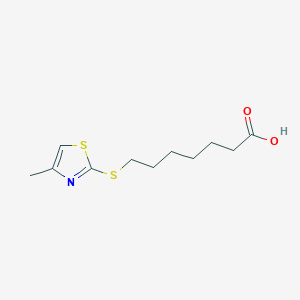
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
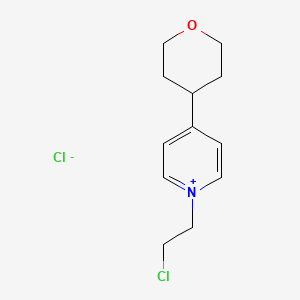
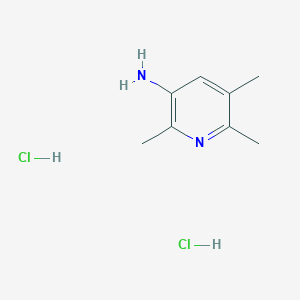
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)

![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)
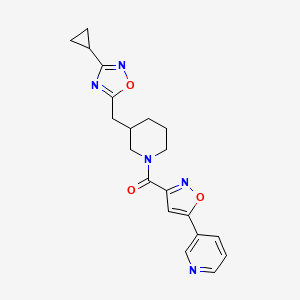
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)